N-(3,4-dichlorophenyl)morpholine-4-carboxamide: Physicochemical Profiling and Application as a Privileged Pharmacophore
N-(3,4-dichlorophenyl)morpholine-4-carboxamide: Physicochemical Profiling and Application as a Privileged Pharmacophore
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary & Structural Rationale
In the landscape of medicinal chemistry and agrochemical development, the 1-aryl-3-aliphatic urea motif represents a "privileged scaffold"—a core structure capable of binding to multiple, distinct biological targets. N-(3,4-dichlorophenyl)morpholine-4-carboxamide (CAS: 2680-85-5) is a highly optimized derivative within this class. By coupling a highly lipophilic 3,4-dichlorophenyl ring with a morpholine moiety via a rigid urea linkage, this compound strikes a delicate balance between target affinity and aqueous solubility.
As a Senior Application Scientist, I frequently observe that the failure of urea-based screening hits is driven by poor physicochemical properties (specifically, "brick dust" insolubility). This guide deconstructs the structural causality of N-(3,4-dichlorophenyl)morpholine-4-carboxamide, detailing why it is utilized as a chemical probe, a building block for [4], and a reference standard in biochemical assays.
The Causality of the Molecular Architecture
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The 3,4-Dichlorophenyl Moiety: The dual chlorine substitution serves two purposes. First, it fills deep hydrophobic pockets in target enzymes (such as the sEH active site or the Photosystem II binding pocket in herbicidal applications). Second, the electron-withdrawing halogens deactivate the phenyl ring, providing metabolic stability against Cytochrome P450-mediated oxidation compared to unsubstituted analogs.
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The Urea Linkage: The N−C(=O)−N core is rigid and planar. It acts as a bidentate hydrogen-bonding hub. The primary NH acts as a critical H-bond donor, while the carbonyl oxygen serves as an H-bond acceptor.
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The Morpholine Ring: This is the critical optimization feature. Simple dialkyl ureas are notoriously insoluble and prone to non-specific aggregation. The ether oxygen in the morpholine ring introduces a new H-bond acceptor, significantly lowering the cLogP and improving thermodynamic solubility without violating Lipinski's Rule of 5.
Physicochemical Properties
To predict the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) behavior of this compound, we must analyze its fundamental physicochemical data. The table below synthesizes the quantitative metrics that dictate its behavior in both in vitro assays and in vivo models.
| Property | Value | Rationale / Significance |
| Chemical Formula | C11H12Cl2N2O2 | Standard molecular composition. |
| Molecular Weight | 275.13 g/mol | Well below the 500 Da threshold, favoring oral bioavailability and rapid cellular diffusion. |
| CAS Registry Number | 2680-85-5 | Unique identifier for commercial sourcing and literature tracking [1]. |
| Topological Polar Surface Area | ~41.6 Ų | TPSA < 90 Ų indicates excellent membrane permeability and high potential for Blood-Brain Barrier (BBB) penetration. |
| Calculated LogP (cLogP) | 2.4 – 2.8 | Optimal lipophilicity. High enough to drive target affinity via the dichlorophenyl group, but low enough to prevent aqueous aggregation. |
| H-Bond Donors / Acceptors | 1 Donor / 3 Acceptors | The urea NH is the sole donor; the carbonyl and morpholine oxygen act as acceptors, ensuring specific target coordination. |
Experimental Methodologies & Self-Validating Protocols
The following protocols are designed with built-in validation steps to ensure scientific integrity. Causality is provided for every critical experimental choice.
Protocol A: Chemical Synthesis and Validation
Objective: Synthesize N-(3,4-dichlorophenyl)morpholine-4-carboxamide with >98% purity. Causality: The reaction of an isocyanate with a secondary amine is highly efficient and atom-economical. However, moisture must be strictly excluded to prevent the isocyanate from hydrolyzing into 3,4-dichloroaniline, which would subsequently react with another isocyanate molecule to form the highly insoluble 1,3-bis(3,4-dichlorophenyl)urea byproduct.
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Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 3,4-dichlorophenyl isocyanate (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM). Chill to 0 °C using an ice bath.
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Nucleophilic Addition: Add morpholine (1.1 eq, 11 mmol) dropwise over 10 minutes. Reasoning: The dropwise addition controls the exothermic nature of the nucleophilic attack, preventing side reactions.
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Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor completion via TLC (Hexane:EtOAc 1:1).
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Aqueous Workup (Self-Validation Step): Quench the reaction with 15 mL of 0.1 M HCl. Reasoning: The acidic wash selectively protonates unreacted morpholine (pKa ~8.3), pulling it into the aqueous layer and leaving the neutral urea product in the organic layer. Wash with brine and dry over anhydrous Na2SO4 .
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Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure white crystals. Validate purity via LC-MS and 1H -NMR.
Caption: Synthetic workflow for N-(3,4-dichlorophenyl)morpholine-4-carboxamide via isocyanate addition.
Protocol B: Thermodynamic Solubility Profiling (Shake-Flask LC-UV)
Objective: Quantify the aqueous solubility enhancement provided by the morpholine ring.
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Equilibration: Add 5 mg of the synthesized compound to 1 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a sealed glass vial.
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Incubation: Shake at 300 rpm at 37 °C for 24 hours. Reasoning: 24 hours is required to transition from kinetic solubility (which can be artificially high) to true thermodynamic equilibrium.
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Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 μm PTFE syringe filter.
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Quantification: Analyze the filtrate using HPLC-UV (detection at 254 nm) against a standard calibration curve prepared in Acetonitrile.
Protocol C: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: Evaluate the compound's efficacy as a competitive inhibitor of human sEH [3].
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Enzyme Preparation: Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA). Reasoning: BSA prevents the lipophilic dichlorophenyl compound from non-specifically adhering to the plastic walls of the microtiter plate.
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Inhibitor Incubation: Add varying concentrations of the compound (0.1 nM to 10 μM, maintaining a final DMSO concentration of <1%) to the enzyme. Incubate for 15 minutes at 30 °C to allow equilibrium binding.
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Substrate Addition: Add the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to initiate the reaction.
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Kinetic Measurement: Measure fluorescence dynamically (Ex: 330 nm, Em: 465 nm) over 10 minutes. Calculate the IC50 using non-linear regression analysis.
Mechanistic Pathway: sEH Inhibition
Urea derivatives featuring the 3,4-dichlorophenyl group are hallmark inhibitors of Soluble Epoxide Hydrolase (sEH). In biological systems, sEH rapidly degrades Epoxyeicosatrienoic Acids (EETs)—which are potent endogenous anti-inflammatory and analgesic mediators—into inactive diols (DHETs). By competitively binding to the sEH active site via the urea pharmacophore, N-(3,4-dichlorophenyl)morpholine-4-carboxamide prevents this hydrolysis, leading to the accumulation of EETs and a sustained therapeutic effect.
Caption: Mechanism of action for urea-based sEH inhibitors preventing EET hydrolysis.
References
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Title: Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors Source: ACS Omega URL: [Link] [3]
- Title: Synergistic combinations of a sigma receptor 1 antagonist and a soluble epoxide hydrolase inhibitor Source: WIPO (Google P
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Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Advances URL: [Link] [5]
